Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, also known as Boc-Difluoro-Methoxyacetyl-Proline, is a synthetic compound. It has a CAS Number of 2136766-54-4 and a molecular weight of 279.28 . The IUPAC name is tert-butyl (S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Chemical Synthesis and Reactivity
Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is involved in various chemical syntheses. For example, it undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, its reduction with sodium borohydride or lithium aluminum hydride leads to corresponding (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylates (Funabiki et al., 2008).
Crystal Structure and X-ray Diffraction Studies
This compound is also significant in crystallography. Its crystal structure was characterized via X-ray diffraction, revealing a triclinic space group and intermolecular hydrogen bonds (Naveen et al., 2007). Such studies are crucial for understanding the molecular geometry and interactions in solid-state chemistry.
Asymmetric Synthesis and Enantioselective Reactions
In asymmetric synthesis, this compound plays a role in the efficient production of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, leading to high yields and enantiomeric excess (Chung et al., 2005). This process is critical in the synthesis of enantiomerically pure compounds, which is important in pharmaceutical research.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNESQYVWRTRP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)COC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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